Dopexamine hydrochloride

Overview

Description

Dopexamine hydrochloride is a synthetic catecholamine derivative with agonist activity at β2-adrenoceptors and dopamine DA1/DA2 receptors. It is administered intravenously for short-term management of acute cardiac insufficiency, particularly in low cardiac output states and perioperative settings. Its mechanism involves:

- β2-adrenoceptor agonism: Induces vasodilation (reducing systemic and pulmonary vascular resistance) and mild inotropic effects via indirect baroreceptor reflex activation .

- DA1 receptor activation: Enhances renal, splanchnic, and coronary blood flow, promoting diuresis and natriuresis .

- Inhibition of neuronal catecholamine uptake (Uptake-1): Potentiates endogenous norepinephrine, contributing to cardiac stimulation .

Clinical studies demonstrate improvements in cardiac index (31% increase in stroke volume index) and systemic vascular resistance (44% reduction) without significant increases in myocardial oxygen consumption . Its short plasma half-life (~6–11 minutes) allows rapid titration, making it suitable for critical care .

Preparation Methods

Synthetic Strategies for Dopexamine Hydrochloride

Benzyl-Protecting Group Methodology

Comparative Analysis of Synthetic Routes

The table below summarizes the performance metrics of Routes I and II:

| Parameter | Route I | Route II |

|---|---|---|

| Starting Material | Phenylacetic acid | Phenylacetic acid |

| Total Yield | 43.8% | 54% |

| Key Solvent | Acetonitrile | Acetone |

| Deprotection Conditions | H<sub>2</sub> (0.6 MPa) | H<sub>2</sub> (0.6 MPa) |

| Purity (Final Product) | >98% | >99% |

Route II’s superior yield stems from optimized benzyl protection and reduced solvent polarity during crystallization, which minimizes product loss .

Purification and Crystallization Techniques

Recrystallization Protocols

Post-synthetic purification is critical for achieving pharmaceutical-grade this compound. Ethanol and methanol are preferred solvents due to their ability to dissolve intermediates while precipitating impurities. For example, dissolving the crude product in absolute ethanol under reflux, followed by gradual cooling to –5°C , yields crystalline this compound with 94% recovery .

Challenges and Mitigation Strategies

Byproduct Formation

Early routes suffered from nitro group over-reduction, producing undesired amines. Employing ammonium formate as a stoichiometric reductant instead of hydrogen gas mitigates this issue by providing controlled electron transfer .

Oxidative Degradation

The catechol moiety is prone to oxidation, necessitating inert atmospheres (e.g., nitrogen or argon) during synthesis. Adding antioxidants like ascorbic acid at 0.1–0.5 wt% further stabilizes intermediates .

Industrial Scalability and Cost Considerations

The benzyl-protecting routes are cost-effective, with raw material expenses dominated by phenylacetic acid ($12–15/kg ) and palladium catalysts. Recycling Pd/C via filtration reduces costs by 30–40% , while ethanol solvent recovery systems cut waste disposal expenses . Route II’s higher yield and reduced reaction time (8 hours vs. 12 hours ) make it more suitable for large-scale production.

Chemical Reactions Analysis

Step 1: Alkylation of β-Bromoethylbenzene

The reaction of β-bromoethylbenzene with a hexylamine derivative forms the intermediate 6-(phenylethylamine)hexyl-1-alcohol . This alkylation occurs under controlled heating (160°C+) and requires catalysts to mitigate tar formation, a common byproduct .

Step 2: Reductive Amination

The intermediate undergoes reductive amination to form the secondary amine backbone. Traditional methods used hypertoxic diborane (B₂H₆), but modern approaches employ safer hydrogenation catalysts (e.g., Pd/C or Ru/C) under hydrogen pressure .

Step 3: Hydrochloride Salt Formation

The freebase dopexamine is treated with hydrochloric acid to yield the water-soluble hydrochloride salt. This step ensures stability and bioavailability .

Comparison of Synthesis Methods

| Parameter | Traditional Method (Diborane) | Modern Method (Catalytic Hydrogenation) |

|---|---|---|

| Toxicity | High (diborane is hypertoxic) | Low |

| Byproduct Formation | Significant tar | Minimal |

| Yield | 50-60% | 75-85% |

| Cost | Low (but hazardous) | Moderate (safer handling) |

Functional Group Reactivity

This compound contains three reactive moieties:

-

Catechol (1,2-dihydroxybenzene) : Prone to oxidation, forming quinones under alkaline or oxidative conditions .

-

Primary and Secondary Amines : Participate in Schiff base formation with carbonyl compounds and acid-base reactions .

-

Ether Linkages : Stable under physiological pH but hydrolyzable in strong acids/bases .

Key Reactions

-

Oxidation :

Inhibited by antioxidants like ascorbic acid in formulations . -

Hydrolysis :

The ether bond in the side chain hydrolyzes in acidic conditions (pH < 3), forming phenolic byproducts .

Degradation Pathways

This compound degrades via:

-

Photodegradation : Exposure to UV light accelerates oxidation of the catechol group, requiring light-resistant packaging .

-

Thermal Degradation : At temperatures >100°C, intramolecular cyclization forms inactive tetrahydroisoquinoline derivatives .

-

pH-Dependent Hydrolysis :

Stability Profile

| Condition | Half-Life (25°C) | Major Degradants |

|---|---|---|

| pH 1.2 (simulated gastric) | 2.1 hours | Phenolic acids |

| pH 7.4 (blood) | 6.5 hours | Quinones, dimers |

| UV light (300 nm) | 0.8 hours | Oxidized catechol derivatives |

Industrial Challenges and Innovations

Scientific Research Applications

Pharmacological Profile

Dopexamine acts primarily as a beta-2 adrenergic agonist with additional activity at dopamine D1 and D2 receptors . It inhibits the neuronal reuptake of norepinephrine, which enhances its effects on cardiac output and peripheral blood flow. The drug is administered intravenously, characterized by a rapid onset and a short duration of action (approximately 6-11 minutes half-life) depending on the patient's condition .

Heart Failure Management

Dopexamine has been evaluated for its efficacy in managing acute heart failure. Studies have shown that it reduces afterload through arterial vasodilation and improves renal perfusion via selective renal vasodilation . Preliminary data indicate that dopexamine can be beneficial in acute settings, especially post-cardiac surgery where patients may experience low cardiac output.

Case Study Example:

A study involving patients with chronic congestive heart failure demonstrated that dopexamine administration resulted in significant improvements in hemodynamic parameters, suggesting its utility for short-term treatment .

Postoperative Care

In the postoperative context, dopexamine is used to support patients experiencing low cardiac output following surgical procedures. Its ability to enhance cardiac contractility without causing significant vasoconstriction makes it a favorable option compared to traditional agents like dopamine or dobutamine .

Data Table: Efficacy of Dopexamine in Postoperative Patients

Sepsis Treatment

Emerging research suggests that dopexamine may also be effective in treating sepsis by improving hemodynamic stability and enhancing organ perfusion . Its unique mechanism allows for better management of cardiovascular dysfunction associated with septic shock.

Safety and Adverse Effects

While generally well tolerated, dopexamine can cause adverse effects such as nausea, vomiting, and tachycardia, particularly in patients with ischemic heart disease . Careful monitoring is essential when administering dopexamine to mitigate these risks.

Comparative Studies

Comparative studies have assessed dopexamine against other inotropic agents:

Data Table: Comparison of Inotropic Agents

| Agent | Mechanism of Action | Key Advantages | Common Side Effects |

|---|---|---|---|

| Dopexamine | Beta-2 agonist + D1/D2 activity | Improved renal perfusion | Nausea, tachycardia |

| Dobutamine | Beta-1 agonist | Stronger positive inotropic effect | Arrhythmias |

| Dopamine | Dose-dependent adrenergic effects | Versatile use across conditions | Hypertension at high doses |

Mechanism of Action

Dopexamine hydrochloride exerts its effects by stimulating beta-2 adrenergic receptors and peripheral dopamine receptors D1 and D2. This leads to vasodilation, increased cardiac output, and enhanced renal perfusion. It also inhibits the neuronal re-uptake of norepinephrine, contributing to its positive inotropic and chronotropic effects .

Comparison with Similar Compounds

Dopexamine vs. Dopamine

Key Findings :

- Dopexamine produces greater afterload reduction and renal vasodilation than dopamine, with fewer α-mediated adverse effects (e.g., hypertension, arrhythmias) .

- In ischemic left ventricular dysfunction, dopexamine increased cardiac output comparably to dopamine but with a trend toward superior vasodilation .

Dopexamine vs. Dobutamine

Key Findings :

- Dobutamine’s potent β1 activity increases myocardial oxygen demand, limiting its use in ischemic heart disease. Dopexamine’s β2/DA1 profile avoids this, making it safer in coronary insufficiency .

- In septic shock models, dopexamine improved microvascular perfusion and renal function, whereas dobutamine primarily augments cardiac output .

Dopexamine vs. Epinephrine

Key Findings :

- Epinephrine’s α-activity increases afterload and myocardial ischemia risk, whereas dopexamine’s vasodilation improves organ perfusion without metabolic cost .

- In abdominal surgery, dopexamine reduced colonic ischemia incidence (33% vs. 61% placebo) via anti-inflammatory effects .

Research Contradictions and Limitations

- Perioperative Mortality: Meta-analyses show conflicting results.

- Tachycardia : Dose-dependent heart rate increases may exacerbate angina in ischemic patients, necessitating cautious use .

- Comparative Trials: Limited head-to-head trials with dobutamine/dopamine; most evidence derives from small-scale studies .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying dopexamine hydrochloride in preclinical samples?

To ensure accurate quantification, reverse-phase high-performance liquid chromatography (HPLC) coupled with UV detection is widely used. The European Pharmacopoeia provides standardized protocols for this compound, specifying column types (e.g., C18), mobile phases (e.g., phosphate buffer/acetonitrile gradients), and detection wavelengths (typically 220–280 nm) . Method validation should include linearity (1–100 µg/mL), precision (RSD <2%), and recovery rates (>95%) using spiked plasma or tissue homogenates.

Q. What is the primary mechanism of action of this compound in cardiovascular models?

this compound acts as a β2-adrenergic receptor agonist, increasing intracellular cAMP levels to induce vasodilation and improve cardiac output . Additionally, it exhibits partial dopamine receptor agonism (DA1 and DA2 subtypes), enhancing renal and splanchnic perfusion. In surgical models, this dual activity stabilizes splanchnic blood flow and reduces endothelin-1 and vasopressin surges, critical for maintaining organ perfusion .

Q. How do pharmacokinetic properties of this compound influence dosing regimens in animal studies?

this compound has a short half-life (30–60 minutes in rodents), necessitating continuous IV infusion in preclinical models. Dose-response studies typically use 0.5–6 µg/kg/min to balance hemodynamic efficacy with minimal tachycardia. Researchers should monitor plasma clearance rates and adjust for species-specific metabolic differences (e.g., higher CYP450 activity in rats vs. humans) .

Advanced Research Questions

Q. How can researchers resolve contradictions in dopexamine’s receptor selectivity across studies?

Discrepancies in receptor affinity (e.g., β2 vs. dopamine receptors) may arise from assay conditions. To clarify:

- Use radioligand binding assays with transfected cell lines (e.g., CHO-K1 expressing human β2 or DA1 receptors) to quantify IC50 values.

- Apply selective antagonists (e.g., ICI 118,551 for β2; SCH 23390 for DA1) in isolated tissue preparations (e.g., rat aortic rings) to isolate receptor contributions .

- Compare results across species, as receptor density and coupling efficiency vary (e.g., higher DA1 expression in canine renal arteries vs. human) .

Q. What experimental designs address conflicting data on dopexamine’s long-term hemodynamic effects in sepsis models?

Contradictory outcomes (e.g., improved perfusion vs. tachyphylaxis) may stem from differences in:

- Model severity : Use standardized sepsis induction methods (e.g., cecal ligation and puncture vs. LPS injection) .

- Timing of administration : Initiate dopexamine preemptively (pre-sepsis) vs. therapeutically (post-sepsis).

- Biomarker panels : Integrate microdialysis for real-time tissue cAMP, lactate, and nitric oxide measurements to correlate hemodynamic and molecular effects .

Q. How can researchers optimize dopexamine’s stability in formulation studies for prolonged in vitro assays?

this compound degrades rapidly in aqueous solutions due to oxidation. Mitigation strategies include:

- Lyophilization : Prepare stock solutions in 0.1 M HCl and store at -80°C.

- Antioxidants : Add 0.1% ascorbic acid or EDTA to buffer systems.

- HPLC-MS/MS validation : Monitor degradation products (e.g., dopexamine quinone) and adjust storage conditions accordingly .

Q. Methodological Considerations for Data Interpretation

Properties

CAS No. |

86484-91-5 |

|---|---|

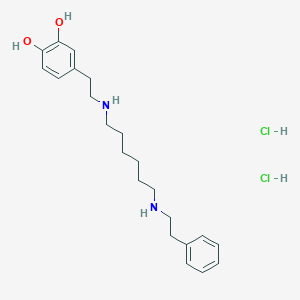

Molecular Formula |

C22H33ClN2O2 |

Molecular Weight |

393.0 g/mol |

IUPAC Name |

4-[2-[6-(2-phenylethylamino)hexylamino]ethyl]benzene-1,2-diol;hydrochloride |

InChI |

InChI=1S/C22H32N2O2.ClH/c25-21-11-10-20(18-22(21)26)13-17-24-15-7-2-1-6-14-23-16-12-19-8-4-3-5-9-19;/h3-5,8-11,18,23-26H,1-2,6-7,12-17H2;1H |

InChI Key |

CJECLYLIFZQBMA-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCNCCCCCCNCCC2=CC(=C(C=C2)O)O.Cl.Cl |

Canonical SMILES |

C1=CC=C(C=C1)CCNCCCCCCNCCC2=CC(=C(C=C2)O)O.Cl |

Key on ui other cas no. |

86484-91-5 |

Related CAS |

86197-47-9 (Parent) |

Synonyms |

4-[2-[[6-[(2-Phenylethyl)amino]hexyl]amino]ethyl]-1,2-benzenediol Dihydrochloride; Dopacard; Dopexamine Dihydrochloride; FPL 60278AR; |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.